1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone 1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17339443
InChI: InChI=1S/C11H9N3O3S/c1-8(15)13-7-6-12-10(13)4-2-9-3-5-11(18-9)14(16)17/h2-7H,1H3/b4-2+
SMILES:
Molecular Formula: C11H9N3O3S
Molecular Weight: 263.27 g/mol

1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone

CAS No.:

Cat. No.: VC17339443

Molecular Formula: C11H9N3O3S

Molecular Weight: 263.27 g/mol

* For research use only. Not for human or veterinary use.

1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone -

Specification

Molecular Formula C11H9N3O3S
Molecular Weight 263.27 g/mol
IUPAC Name 1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone
Standard InChI InChI=1S/C11H9N3O3S/c1-8(15)13-7-6-12-10(13)4-2-9-3-5-11(18-9)14(16)17/h2-7H,1H3/b4-2+
Standard InChI Key BJYIRAKHEVXNEI-DUXPYHPUSA-N
Isomeric SMILES CC(=O)N1C=CN=C1/C=C/C2=CC=C(S2)[N+](=O)[O-]
Canonical SMILES CC(=O)N1C=CN=C1C=CC2=CC=C(S2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone, reflects its core components:

  • Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

  • Ethenyl bridge: A trans-configured (E) alkene group linking the imidazole and thiophene rings.

  • 5-Nitrothiophene: A sulfur-containing heterocycle substituted with a nitro group at the 5-position.

  • Ethanone group: A ketone functional group (-COCH₃) attached to the imidazole nitrogen.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₉N₃O₃S
Molecular Weight263.27 g/mol
CAS Number6281214
InChI KeyBJYIRAKHEVXNEI-DUXPYHPUSA-N
Topological Polar Surface93.6 Ų

The conjugated π-system formed by the imidazole, ethenyl, and thiophene groups enables electronic delocalization, a feature critical for applications in optoelectronics.

Synthesis and Characterization

Synthetic Routes

The primary synthetic pathway involves a Mizoroki-Heck coupling between halogenated thiophene derivatives and vinylimidazole precursors.

Reaction Scheme

  • Precursor Preparation:

    • Nitration of 2-bromothiophene using HNO₃/H₂SO₄ yields 2-bromo-5-nitrothiophene.

    • 1-Vinylimidazole-ethanone is synthesized via alkylation of imidazole with chloroacetone.

  • Coupling Reaction:

    • Palladium-catalyzed (e.g., Pd(OAc)₂) coupling of 2-bromo-5-nitrothiophene with 1-vinylimidazole-ethanone.

    • Conditions: Triethylamine base, dimethylformamide (DMF) solvent, 80–100°C, 12–24 hours.

Table 2: Optimized Reaction Conditions

ParameterSpecification
CatalystPd(OAc)₂ (5 mol%)
BaseTriethylamine
SolventDMF
Temperature90°C
Reaction Time18 hours

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR:

    • Imidazole protons resonate at δ 7.3–7.6 ppm (C-2, C-4, C-5).

    • Thiophene aromatic protons appear at δ 7.8–8.2 ppm (C-3, C-4).

    • Ethanone carbonyl carbon at δ 200–205 ppm.

  • IR Spectroscopy:

    • Strong absorption at ~1700 cm⁻¹ (C=O stretch).

    • NO₂ asymmetric stretch at 1520 cm⁻¹.

PathogenMIC Range (µg/mL)Analog Compound
Escherichia coli0.02–0.05Nitroimidazole derivatives
Candida albicans4.0–16.0Thiophene-based antifungals

Anticancer Applications

The ethenyl bridge facilitates intercalation into DNA, while the nitro group’s bioreductive activation under tumor hypoxia may selectively target cancer cells. Computational docking studies suggest affinity for tyrosine kinase inhibitors, though experimental validation is pending.

Materials Science Applications

Organic Electronics

The compound’s extended conjugation and electron-withdrawing nitro group enhance charge carrier mobility, making it a candidate for:

  • Organic field-effect transistors (OFETs): Hole mobility comparable to P3HT (10⁻³ cm²/V·s).

  • Nonlinear optical (NLO) materials: High hyperpolarizability (β ≈ 1.5 × 10⁻²⁷ esu) predicted via DFT calculations.

Table 4: Comparative Electronic Properties

MaterialBandgap (eV)Conductivity (S/cm)
Target Compound2.810⁻⁴
PEDOT:PSS1.610³
Pentacene2.210⁻¹

Challenges and Future Directions

Synthetic Scalability

Current yields from Mizoroki-Heck coupling rarely exceed 60%. Future work should explore:

  • Flow chemistry: Continuous processing to improve efficiency.

  • Ligand design: Bulky phosphine ligands (e.g., XPhos) to suppress β-hydride elimination.

Toxicity Profiling

Preliminary in silico models (e.g., ProTox-II) predict hepatotoxicity (LD₅₀ ≈ 450 mg/kg). In vitro assays using HepG2 cells are critical for validating safety.

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